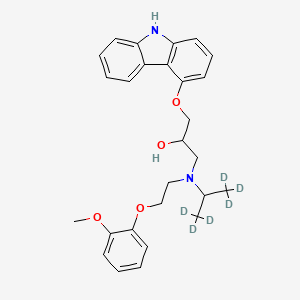

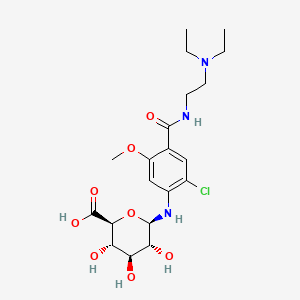

3-Amino-6-bromo-4-(2-chlorophenyl)-2(1H)-quinolinone-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects and explaining the wide occurrence of quinolones in bioactive natural products . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Scientific Research Applications

1. Inhibitor of Farnesyl Protein Transferase

3-Amino-6-bromo-4-(2-chlorophenyl)-2(1H)-quinolinone-d5 is related to compounds like R115777, which is a potent and selective inhibitor of farnesyl protein transferase. This inhibition has significant antitumor effects in vivo following oral administration in mice (Venet, End, & Angibaud, 2003).

2. Antiviral and Cytotoxic Activities

Similar compounds have been synthesized for antiviral and cytotoxic purposes. For example, 6-bromo-2,3-disubstituted-4(3H)-quinazolinones showed potent antiviral activity against vaccinia virus and exhibited cytotoxic concentrations in anti-HIV studies (Dinakaran, Selvam, Declercq, & Sridhar, 2003).

3. Synthesis of Derivatives for Pharmacological Studies

These compounds are used in the synthesis of various derivatives for pharmacological studies. For instance, reactions of quinoxaline derivatives with different reagents lead to the formation of compounds with potential pharmacological applications (Badr, El-Naggar, El-Sherief, Abdel-rahman, & Aly, 1983).

4. Optical and Electrical Properties for Material Science

The optical and electrical properties of similar quinoline derivatives, like 4H-pyrano[3,2-c] quinoline, have been studied, revealing their potential application in material science, particularly in thin-film fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).

5. Fluorescence Derivatization in Analytical Chemistry

Derivatives of quinolinone have been used as fluorescence derivatization reagents in high-performance liquid chromatography, which demonstrates their potential application in analytical chemistry (Yamaguchi, Hara, Matsunaga, Nakamura, & Ohkura, 1985).

6. Potential Use in Photodiode Fabrication

Studies on the photovoltaic properties of quinoline derivatives indicate their potential use in the fabrication of organic–inorganic photodiodes, important in the field of renewable energy (Zeyada, El-Nahass, & El-Shabaan, 2016).

7. Investigating Antimalarial Properties

Research on pyrimido[5,4-c]quinolines and related quinolines has explored their potential as antimalarial agents, although they were found to be inactive in some cases (Nasr, Nabih, & Burckhalter, 1978).

8. Development of Fluorescent Probes

A study on 2-(2'-hydroxy-5'-chlorophenyl)-6-chloro-4(3H)-quinazolinone-based fluorescent probes demonstrates their application in the rapid detection of H2O2, highlighting their utility in analytical and diagnostic procedures (Cai, Kuang, Pan, Liu, & Jiang, 2015).

Properties

IUPAC Name |

3-amino-6-bromo-4-(2-chloro-3,4,5,6-tetradeuteriophenyl)-8-deuterio-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2O/c16-8-5-6-12-10(7-8)13(14(18)15(20)19-12)9-3-1-2-4-11(9)17/h1-7H,18H2,(H,19,20)/i1D,2D,3D,4D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPHLIAWRAZJSH-SNOLXCFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC2=C1NC(=O)C(=C2C3=C(C(=C(C(=C3Cl)[2H])[2H])[2H])[2H])N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

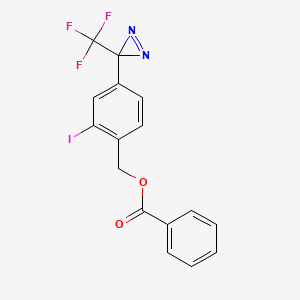

![N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester](/img/structure/B587574.png)

![1,3,6,8-Tetrahydroimidazo[4,5-e]benzimidazole-2,7-dione](/img/structure/B587578.png)

![(4S,5S)-6-(Hydroxymethyl)-3-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B587579.png)